Tubastatin A

Vue d'ensemble

Description

Tubastatin-A est un inhibiteur puissant et sélectif de l'histone désacétylase 6 (HDAC6). Les histone désacétylases sont des enzymes qui éliminent les groupes acétyle des protéines histones, conduisant à une structure de la chromatine plus compacte et transcriptionnellement silencieuse. Tubastatin-A est particulièrement remarquable pour sa grande sélectivité envers HDAC6, ce qui en fait un outil précieux pour étudier les fonctions biologiques de cette enzyme et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Tubastatin-A has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of HDAC6 in various chemical processes.

Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes such as autophagy and protein degradation.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.

Mécanisme D'action

Target of Action

Tubastatin A is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in various biological processes, including the deacetylation of α-tubulin . This compound is selective against all other isozymes except HDAC8 .

Mode of Action

This compound interacts with its primary target, HDAC6, by inhibiting its activity . This inhibition leads to an increase in the acetylation levels of α-tubulin , a protein that is crucial for maintaining cell structure and function. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, thereby influencing gene expression regulation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the NLRP3 inflammasome activation, which is involved in inflammatory responses . Additionally, this compound suppresses the proliferation of fibroblasts through the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway . This pathway is crucial for cell growth and proliferation.

Pharmacokinetics

It’s known that this compound can be administered via intraperitoneal injection . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of HDAC6 by this compound has several molecular and cellular effects. It has been shown to reduce the clonogenicity and migration capacities of cells, and accelerate apoptosis . Furthermore, this compound has been found to decrease the expression of mesenchymal markers, contributing to reverse epithelial-mesenchymal transition in cells . In animal models, this compound has shown to improve post-resuscitation myocardial dysfunction .

Analyse Biochimique

Biochemical Properties

Tubastatin A primarily functions by inhibiting HDAC6, an enzyme that deacetylates cytoplasmic proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90) . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability. For instance, the acetylation of α-tubulin enhances microtubule stability and promotes intracellular transport . This compound also interacts with other biomolecules, including fibroblast growth factor-21 (FGF-21), which is upregulated in response to HDAC6 inhibition .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to alleviate stroke-induced brain infarction and improve functional outcomes by increasing the acetylation of α-tubulin and upregulating FGF-21 . In glioblastoma cells, this compound enhances temozolomide-induced apoptosis and reverses the malignant phenotype by increasing acetylated α-tubulin levels and downregulating the sonic hedgehog pathway . Additionally, this compound inhibits the proliferation of fibroblasts in epidural fibrosis by mediating the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of HDAC6, which leads to increased acetylation of its target proteins . This inhibition affects various cellular functions, including microtubule dynamics, intracellular transport, and cell motility . This compound binds to the active site of HDAC6, preventing it from deacetylating its substrates . This results in the stabilization of acetylated proteins, which can influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving myocardial dysfunction, this compound was shown to inhibit NLRP3 inflammasome activation and cell pyroptosis, leading to improved cell survival after hypoxia/reoxygenation . The stability and degradation of this compound in laboratory settings have also been studied, with findings indicating that it remains effective over a period of time when administered in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving Sprague-Dawley rats, this compound was administered at a dose of 10 mg/kg/day, which significantly inhibited fibroblast proliferation and reduced the expression of PI3K/AKT/mTOR pathway-related proteins . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the acetylation of cytoplasmic proteins. HDAC6, the primary target of this compound, catalyzes the deacetylation of α-tubulin, cortactin, and HSP90 . By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the metabolic regulation of cytoskeleton functions through HDAC6-catalyzed α-tubulin lactylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to increase the levels of acetylated tubulin, which enhances microtubule stability and promotes intracellular transport . This compound also interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . In vivo studies have demonstrated that this compound can effectively cross the blood-brain barrier, making it a promising candidate for treating neurological disorders .

Subcellular Localization

The subcellular localization of this compound is primarily cytoplasmic, where it exerts its effects by inhibiting HDAC6 . HDAC6 is predominantly localized in the cytoplasm, where it deacetylates cytoplasmic proteins such as α-tubulin . This compound’s inhibition of HDAC6 leads to increased acetylation of these proteins, thereby affecting their function and stability . Additionally, this compound has been shown to influence the subcellular localization of other HDACs, such as HDAC3 and HDAC5, in response to excitotoxicity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Tubastatin-A implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau pyridoindole : Cela implique la cyclisation d'un précurseur approprié pour former la structure pyridoindole.

Introduction du groupe benzamide : Le groupe benzamide est introduit par une réaction de couplage avec le noyau pyridoindole.

Hydroxylation : La dernière étape implique l'hydroxylation du groupe benzamide pour former Tubastatin-A.

Méthodes de production industrielle

La production industrielle de Tubastatin-A suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Tubastatin-A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Tubastatin-A peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur Tubastatin-A.

Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents substituants sur le noyau pyridoindole ou le groupe benzamide.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des produits désacétylés .

Applications de la recherche scientifique

Tubastatin-A a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de HDAC6 dans divers processus chimiques.

Biologie : Employé dans la recherche pour comprendre les fonctions biologiques de HDAC6 et son rôle dans les processus cellulaires tels que l'autophagie et la dégradation des protéines.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, les maladies neurodégénératives et les maladies inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant HDAC6.

Mécanisme d'action

Tubastatin-A exerce ses effets en inhibant sélectivement HDAC6. HDAC6 est principalement situé dans le cytoplasme et est impliqué dans la désacétylation des protéines non histones telles que l'α-tubuline et la protéine de choc thermique 90 (HSP90). En inhibant HDAC6, Tubastatin-A augmente les niveaux d'acétylation de ces protéines, conduisant à divers effets en aval. Par exemple, l'augmentation de l'acétylation de l'α-tubuline améliore la stabilité des microtubules, tandis que l'acétylation de HSP90 affecte sa fonction de chaperon .

Comparaison Avec Des Composés Similaires

Composés similaires

Vorinostat : Un autre inhibiteur d'HDAC avec une activité plus large contre plusieurs isoformes d'HDAC.

PCI-34051 : Un inhibiteur sélectif de HDAC8, structurellement similaire à Tubastatin-A.

Tubacine : Un autre inhibiteur sélectif de HDAC6 avec une structure chimique différente.

Unicité de Tubastatin-A

Tubastatin-A est unique en raison de sa grande sélectivité pour HDAC6 par rapport aux autres isoformes d'HDAC. Cette sélectivité réduit les effets hors cible et en fait un outil précieux pour étudier les fonctions spécifiques de HDAC6. De plus, Tubastatin-A a montré un potentiel significatif dans les études précliniques pour le traitement de diverses maladies, soulignant sa promesse thérapeutique .

Propriétés

IUPAC Name |

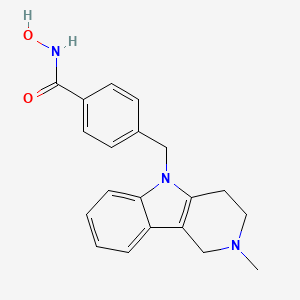

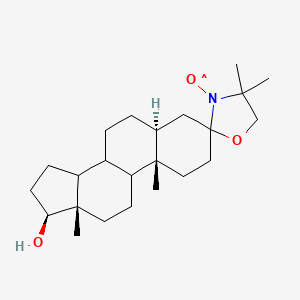

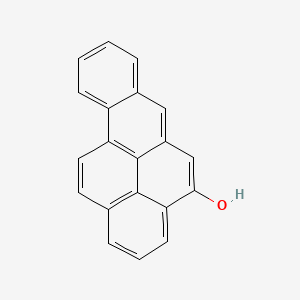

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVYBPLHWIEHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318079 | |

| Record name | Tubastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252003-15-8 | |

| Record name | Tubastatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubastatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubastatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUBASTATIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)methyl]oxirane](/img/structure/B1194473.png)